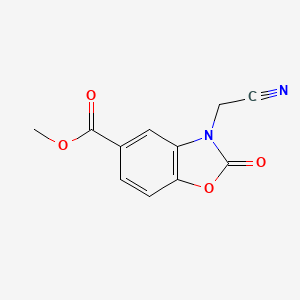

Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Description

Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a substituted oxazolidinone ring. Key structural features include:

- Benzoxazole backbone: A benzene ring fused to an oxazole ring (oxygen and nitrogen at positions 1 and 3).

- Substituents: Cyanomethyl group (CH₂CN) at position 3, introducing electron-withdrawing character. Methyl ester (COOCH₃) at position 5, enhancing solubility and reactivity.

- Molecular formula: C₁₂H₁₀N₂O₄ (derived from structural analysis).

- Molecular weight: 246.22 g/mol.

The compound’s reactivity and applications are influenced by its electron-deficient benzoxazole core and polar substituents, making it a candidate for pharmaceutical intermediates or agrochemicals .

Properties

IUPAC Name |

methyl 3-(cyanomethyl)-2-oxo-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-16-10(14)7-2-3-9-8(6-7)13(5-4-12)11(15)17-9/h2-3,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPDFMRRGSJBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)N2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article outlines its chemical properties, biological activity, research findings, and potential applications.

- IUPAC Name : Methyl 3-(cyanomethyl)-2-oxo-1,3-benzoxazole-5-carboxylate

- Molecular Formula : C11H8N2O4

- Molecular Weight : 232.19 g/mol

- CAS Number : 1211502-70-3

The compound features a benzoxazole ring, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound is believed to affect the expression of proteins involved in cell cycle regulation and apoptosis. In vitro assays have demonstrated that high concentrations of the compound can lead to significant inhibition of tumor cell proliferation.

Calcium Channel Blocker Activity

This compound is also being investigated for its potential as a calcium channel blocker. This activity is crucial for developing treatments for cardiovascular diseases. Preliminary studies indicate that derivatives synthesized from this compound show promise in modulating calcium ion influx in cardiac cells, which can help manage conditions like hypertension and arrhythmias.

Synthesis and Evaluation

Research has synthesized various derivatives based on this compound to evaluate their biological activities. For instance:

- Synthesis Method : Activated alkynes were reacted with structurally similar compounds to create new pyrrole derivatives.

- Biological Evaluation : These derivatives were tested for toxicity and biological efficacy, revealing low acute toxicity and promising pharmacological profiles.

Inhibitory Effects on Bacterial Secretion Systems

Another area of research focuses on the compound's inhibitory effects on bacterial secretion systems. In studies assessing the Type III secretion system (T3SS), this compound showed significant inhibition at concentrations around 50 μM . This suggests potential applications in developing antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazole Family

Table 1: Key Benzoxazole Derivatives

Key Observations :

Heterocyclic Analogues with Modified Cores

Table 2: Benzimidazole and Oxazole Derivatives

Key Observations :

- Benzimidazole cores (e.g., Candesartan derivatives in ) are bulkier and more rigid than benzoxazoles, favoring interactions with biological targets like angiotensin receptors.

- Oxazole derivatives (e.g., ) lack the fused benzene ring, reducing aromatic stabilization but enabling easier functionalization at the 4- and 5-positions.

Preparation Methods

Starting Materials and Initial Cyclization

- The synthesis often begins with an appropriately substituted o-aminophenol or its derivative, which contains the necessary functional groups for ring closure.

- The o-aminophenol derivative is reacted with a carboxylic acid derivative (such as a methyl ester or acid chloride) under dehydrating conditions to induce cyclization, forming the 1,3-benzoxazole core with a methyl ester at the 5-position.

Introduction of the Cyanomethyl Group

- The cyanomethyl group at the 3-position is typically introduced via a nucleophilic substitution or alkylation reaction.

- A common method involves the use of cyanomethyl halides (e.g., bromomethyl cyanide) or cyanomethylating agents reacting with the benzoxazole intermediate under basic conditions.

- Alternatively, a methylene group adjacent to the nitrogen or oxygen in the benzoxazole ring can be functionalized by deprotonation followed by reaction with cyanide sources.

Optimization of Reaction Conditions

- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used due to their polarity and ability to dissolve both organic and inorganic reagents.

- Bases like potassium carbonate or sodium hydride facilitate deprotonation and nucleophilic substitution steps.

- Temperature control (often reflux or elevated temperatures) is critical to drive the cyclization and substitution reactions to completion.

- Reaction times vary from a few hours to overnight depending on the step and reagents.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | o-Aminophenol derivative + methyl ester + dehydrating agent, reflux in DMF | 70-85 | Formation of benzoxazole core |

| Cyanomethyl introduction | Benzoxazole intermediate + cyanomethyl halide + K2CO3, reflux | 60-75 | Selective substitution at 3-position |

| Purification | Column chromatography or recrystallization | - | Ensures high purity of final compound |

- Studies have shown that controlling the reaction time and temperature during cyanomethylation significantly affects the regioselectivity and yield of the desired product.

- Spectroscopic analysis (NMR, IR, MS) confirms the structure and purity of methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

- Alternative synthetic routes involving the use of 2-aminophenol derivatives and cyanoacetic acid derivatives have been explored, though with varying efficiencies.

- Recent research emphasizes the importance of mild reaction conditions to avoid side reactions such as hydrolysis or polymerization of the cyanomethyl group.

Q & A

Q. Characterization of Intermediates :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches.

Example : A related benzoxazole derivative was synthesized via alcoholysis of a carbonyl chloride intermediate in dichloromethane, followed by crystallization .

(Basic) Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles. For example, a similar benzoxazole derivative crystallized in a monoclinic system () with unit cell parameters ) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>97%) using reverse-phase columns and UV detection.

- Melting Point Analysis : Consistency with literature values (e.g., 182–183°C for a structural analog) .

(Basic) How is single-crystal X-ray diffraction employed to elucidate the crystal structure, and what software is commonly used for refinement?

Methodological Answer:

- Data Collection : Crystals are mounted on a diffractometer (Mo/Kα radiation, ), and intensity data are collected at low temperatures (e.g., 100 K) to minimize thermal motion .

- Structure Solution : Direct methods (e.g., SHELXT) generate initial phase estimates.

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding using least-squares minimization .

Example : For a related isoxazole derivative, the final refinement achieved , confirming the accuracy of the structural model .

(Advanced) What role do hydrogen-bonding interactions play in the crystal packing and stability of this benzoxazole derivative?

Methodological Answer:

Hydrogen-bonding networks are analyzed using graph set analysis (Etter’s formalism):

- Donor-Acceptor Pairs : The carbonyl oxygen (C=O) and nitrile group (C≡N) often act as acceptors, while NH or OH groups serve as donors.

- Intermolecular Interactions : For example, N–H···O and C–H···O bonds generate or motifs, stabilizing layered or helical packing .

Case Study : In a benzimidazole analog, N–H···O interactions between the oxazole ring and adjacent molecules created a 2D network, enhancing thermal stability .

(Advanced) How can computational chemistry approaches predict the compound's reactivity or molecular interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility (e.g., ring puckering amplitudes via Cremer-Pople parameters) .

- Docking Studies : Models interactions with biological targets (e.g., enzyme active sites) using AutoDock or Schrödinger Suite.

Example : Puckering analysis of a five-membered ring quantified out-of-plane displacements (), revealing pseudorotational dynamics .

(Advanced) What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Systematic variation of substituents (e.g., replacing cyanomethyl with carboxamide) .

- In Vitro Assays :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.

- Enzyme Inhibition : IC values measured via fluorescence-based assays.

- Pharmacokinetic Profiling : Microsomal stability and cytochrome P450 inhibition studies.

Example : A methyl-substituted benzoxazole carboxamide exhibited IC against a kinase target, highlighting the importance of the carboxamide group .

(Advanced) What challenges arise in optimizing reaction conditions to achieve high regioselectivity during synthesis?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the benzoxazole 3-position.

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency for cyanomethyl introduction .

- Temperature Control : Low temperatures (-20°C) minimize side reactions during esterification.

Case Study : Scaling a similar reaction to gram-scale required pressurized conditions (5 bar) and prolonged reflux (48 h) to achieve >90% yield .

(Advanced) How does ring puckering analysis contribute to understanding the compound's conformational dynamics?

Methodological Answer:

- Cremer-Pople Parameters : Quantify puckering amplitude () and phase angle () to classify ring conformations (e.g., envelope, half-chair).

- Torsion Angle Analysis : Measures deviations from planarity; for example, a related oxazole derivative showed , indicating moderate puckering .

Example : In a five-membered heterocycle, and indicated a twist conformation, influencing binding to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.